Kuwanon E
Kuwanon E
Kuwanon e belongs to the class of organic compounds known as 3'-prenylated flavanones. These are flavanones that features a C5-isoprenoid substituent at the 3'-position. Thus, kuwanon e is considered to be a flavonoid lipid molecule. Kuwanon e exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, kuwanon e is primarily located in the membrane (predicted from logP). Outside of the human body, kuwanon e can be found in fruits. This makes kuwanon e a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
68401-05-8
VCID:
VC0157535
InChI:
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3/b15-7+
SMILES:
CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C
Molecular Formula:
C25H28O6
Molecular Weight:
424.5 g/mol
Kuwanon E
CAS No.: 68401-05-8
Reference Standards
VCID: VC0157535
Molecular Formula: C25H28O6
Molecular Weight: 424.5 g/mol
CAS No. | 68401-05-8 |
---|---|
Product Name | Kuwanon E |
Molecular Formula | C25H28O6 |
Molecular Weight | 424.5 g/mol |
IUPAC Name | 2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3/b15-7+ |
Standard InChIKey | GJFHZVPRFLHEBR-KETROQBRSA-N |
Isomeric SMILES | CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C |
SMILES | CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C |
Canonical SMILES | CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C |
Appearance | Powder |
Melting Point | 132-136°C |
Physical Description | Solid |
Description | Kuwanon e belongs to the class of organic compounds known as 3'-prenylated flavanones. These are flavanones that features a C5-isoprenoid substituent at the 3'-position. Thus, kuwanon e is considered to be a flavonoid lipid molecule. Kuwanon e exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, kuwanon e is primarily located in the membrane (predicted from logP). Outside of the human body, kuwanon e can be found in fruits. This makes kuwanon e a potential biomarker for the consumption of this food product. |
PubChem Compound | 10342292 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume